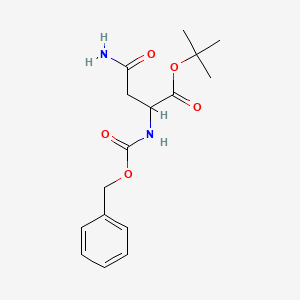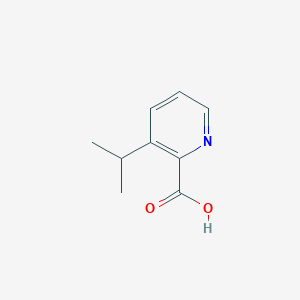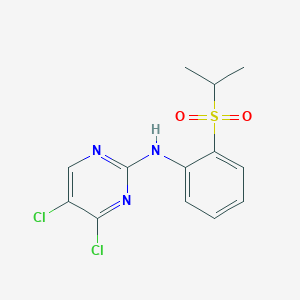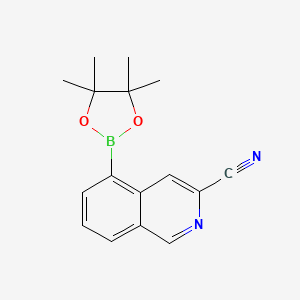
6-Fluoro-4-iodopyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-4-iodopyridazin-3-amine is a heterocyclic compound that contains both fluorine and iodine atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its utility as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-iodopyridazin-3-amine typically involves the introduction of fluorine and iodine atoms into a pyridazine ring. One common method involves the reaction of 4-iodopyridazine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-4-iodopyridazin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and various amine derivatives.
Oxidation Products: Oxidation can lead to the formation of pyridazine N-oxides.
Reduction Products: Reduction can yield partially or fully reduced pyridazine derivatives.
Applications De Recherche Scientifique
6-Fluoro-4-iodopyridazin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of novel materials with specific electronic properties, such as organic semiconductors.
Chemical Biology: The compound serves as a probe in chemical biology for studying cellular processes and pathways.
Mécanisme D'action
The mechanism of action of 6-Fluoro-4-iodopyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoropyridazin-3-amine: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-Iodopyridazin-3-amine: Lacks the fluorine atom, affecting its electronic properties and interactions with biological targets.
6-Chloro-4-iodopyridazin-3-amine: Contains a chlorine atom instead of fluorine, which can alter its chemical reactivity and biological effects.
Uniqueness
6-Fluoro-4-iodopyridazin-3-amine is unique due to the presence of both fluorine and iodine atoms, which confer distinct electronic properties and reactivity. The combination of these halogens can enhance the compound’s ability to interact with biological targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C4H3FIN3 |
|---|---|
Poids moléculaire |
238.99 g/mol |
Nom IUPAC |
6-fluoro-4-iodopyridazin-3-amine |
InChI |
InChI=1S/C4H3FIN3/c5-3-1-2(6)4(7)9-8-3/h1H,(H2,7,9) |
Clé InChI |
UTVDOALKNNYJLK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NN=C1F)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl trans-4-[3-(Difluoromethyl)-4-nitro-1-pyrazolyl]cyclohexanecarboxylate](/img/structure/B13661881.png)


![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13661903.png)
![1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13661909.png)


![(3-Exo)-benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13661933.png)





